5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Descripción

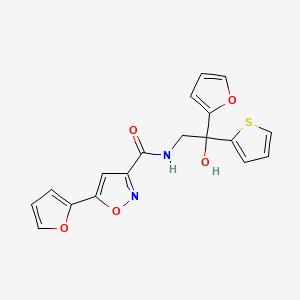

This compound features a multifunctional structure combining isoxazole, furan, and thiophene heterocycles. The core isoxazole-3-carboxamide group is substituted at position 5 with a furan-2-yl moiety. The N-linked side chain includes a tertiary alcohol bearing two additional heterocycles: a furan-2-yl and a thiophen-2-yl group.

Propiedades

IUPAC Name |

5-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c21-17(12-10-14(25-20-12)13-4-1-7-23-13)19-11-18(22,15-5-2-8-24-15)16-6-3-9-26-16/h1-10,22H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPONTXWLHSLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of furan and thiophene moieties enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound have exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL against common pathogens .

Anti-inflammatory Activity

Isoxazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Studies have shown that related compounds can significantly lower levels of IL-6 and TNF-alpha in cell cultures, indicating a potential mechanism for anti-inflammatory action .

Neuroprotective Effects

The neuroprotective potential of isoxazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. In vitro assays using neuronal cell lines have shown that these compounds can reduce cell death and promote cell survival under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isoxazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and microbial resistance.

- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors, including GABA receptors, influencing neurotransmission and providing neuroprotective effects .

- Antioxidant Properties : The presence of furan and thiophene rings may contribute to the antioxidant capacity of the compound, helping to mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives:

- Study on Antimicrobial Activity : A recent study evaluated a series of isoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to enhanced antimicrobial potency compared to standard antibiotics .

- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, an isoxazole derivative demonstrated significant improvement in cognitive function and reduced markers of neuronal damage when administered prior to oxidative stress exposure .

- Anti-inflammatory Effects in Clinical Trials : Preliminary clinical trials involving patients with chronic inflammatory conditions indicated that treatment with an isoxazole-based compound resulted in decreased inflammatory markers and improved patient-reported outcomes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that isoxazole derivatives, including the compound , exhibit promising anticancer properties. For instance, studies have shown that certain isoxazole compounds can downregulate key signaling pathways involved in tumor growth, such as the STAT3 pathway, which is often overactive in various cancers . The compound's structural features suggest potential for targeting similar pathways.

Antimicrobial Properties:

Isoxazole derivatives have been evaluated for their antibacterial and antifungal activities. Compounds with furan and thiophene moieties have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of these heterocycles enhances lipid solubility, improving membrane permeability and thus antimicrobial efficacy .

Structure-Activity Relationship Studies

The structure of 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide allows for diverse modifications that can enhance its biological activity. Research has focused on the following aspects:

- Substituent Effects: Variations in the substituents on the furan and thiophene rings can lead to significant changes in activity profiles. For example, electron-donating groups may enhance anticancer activity by improving binding affinity to target proteins .

- Mechanistic Insights: Studies have indicated that isoxazoles may inhibit specific kinases involved in cancer proliferation, offering a basis for developing targeted therapies .

Material Science Applications

Potential in Polymer Chemistry:

The unique properties of the compound suggest potential applications in developing new materials. Isoxazole derivatives can be incorporated into polymers to enhance thermal stability and mechanical properties. Their ability to form cross-links could lead to materials with improved durability and resistance to environmental factors.

Electrochemical Applications:

Research into the electrochemical properties of isoxazole derivatives shows promise for applications in sensors and energy storage devices. The redox-active nature of these compounds can be harnessed for developing advanced functional materials .

Case Study 1: Anticancer Research

A study by Tzanetou et al. (2014) synthesized a series of isoxazole compounds and evaluated their effects on human cancer cell lines. One compound exhibited an IC50 value of 2.5 µg/mL against colon cancer cells, indicating significant cytostatic activity . This highlights the therapeutic potential of derivatives like this compound.

Case Study 2: Antimicrobial Efficacy

In another study, RamaRao et al. (2011) evaluated a range of isoxazoles for antibacterial activity against pathogens such as Pseudomonas aeruginosa. The results indicated that specific structural modifications led to enhanced antibacterial properties, suggesting a pathway for optimizing compounds like the one discussed here .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Heterocyclic Carboxamides

Key Observations :

- Heterocyclic Diversity : The target compound uniquely combines three heterocycles (isoxazole, furan, thiophene), whereas analogues like and utilize only two. This increases steric complexity and may influence binding selectivity.

- Synthesis Complexity : The tertiary alcohol in the side chain of the target compound likely requires multistep protection/deprotection strategies, contrasting with simpler carboxamide couplings in (oxime cyclization) or (direct condensations).

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physical Data

Q & A

Q. What synthetic methodologies are commonly employed for constructing the isoxazole-thiophene-furan hybrid scaffold in this compound?

The synthesis typically involves multi-step reactions, including:

- Isoxazole ring formation : Cyclization of β-diketones or nitrile oxides under acidic/basic conditions .

- Thiophene functionalization : Friedel-Crafts acylation or alkylation to introduce thiophene substituents, followed by hydroxylation .

- Amide coupling : Oxalyl chloride-mediated activation of the isoxazole-3-carboxylic acid intermediate, followed by reaction with the hydroxyethyl-thiophene-furan amine derivative . Key challenges include regioselectivity in heterocyclic ring formation and purification via recrystallization or column chromatography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- 1H/13C NMR : Assigns proton environments (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) and confirms stereochemistry .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Dose-response profiling : Test compound efficacy across a range of concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions .

- Metabolite analysis : LC-MS/MS to detect degradation products that may influence activity . Example: In anticancer studies, discrepancies between in vitro cytotoxicity (IC50) and in vivo tumor suppression may arise from poor bioavailability, necessitating pharmacokinetic optimization .

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

- Molecular docking : Predict binding affinity to targets (e.g., COX-2, EGFR) using software like AutoDock Vina .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability . Case study: Modifying the hydroxyethyl linker to a sulfonamide group improved selectivity for bacterial enoyl-ACP reductase in antimicrobial analogs .

Q. What mechanistic insights explain the compound’s antioxidant activity despite its aromatic heterocycles?

- Radical scavenging assays : DPPH/ABTS tests quantify ROS neutralization, linked to electron-donating furan/thiophene moieties .

- Electrochemical analysis : Cyclic voltammetry reveals redox potentials of phenolic -OH groups (if present) .

- Comparative studies : Analogues without the hydroxyl group show reduced activity, confirming its role in radical stabilization .

Methodological Considerations

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

- Catalyst screening : Transition metals (e.g., Pd/C) enhance cyclization efficiency in isoxazole formation .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- Green chemistry : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 hours for amide coupling) .

Q. What protocols validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.